![molecular formula C20H26BrN3O5 B13847111 N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an alanyl residue, a bromine atom, and a methylated tryptophan moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan typically involves multiple steps, starting from readily available starting materials. The process often begins with the protection of the amino group of L-alanine using the tert-butoxycarbonyl (Boc) group. This is followed by the bromination of the tryptophan moiety and subsequent methylation. The final step involves coupling the protected alanyl residue with the brominated and methylated tryptophan under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents, as well as advanced purification techniques like HPLC, ensures the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tryptophan moiety can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming longer peptide chains.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
科学的研究の応用
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc protecting group and the bromine atom can influence its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-Homoserine
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the methylated tryptophan moiety distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications .
特性
分子式 |
C20H26BrN3O5 |
|---|---|
分子量 |
468.3 g/mol |
IUPAC名 |
3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26BrN3O5/c1-11(22-19(28)29-20(2,3)4)17(25)24(5)15(18(26)27)10-13-12-8-6-7-9-14(12)23-16(13)21/h6-9,11,15,23H,10H2,1-5H3,(H,22,28)(H,26,27)/t11-,15?/m0/s1 |
InChIキー |
RYPPRCFTFSICQM-VPHXOMNUSA-N |
異性体SMILES |
C[C@@H](C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
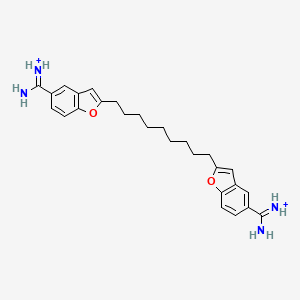
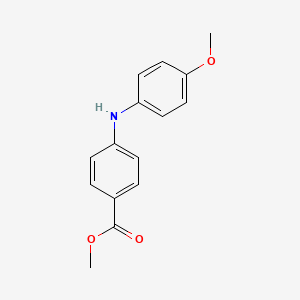
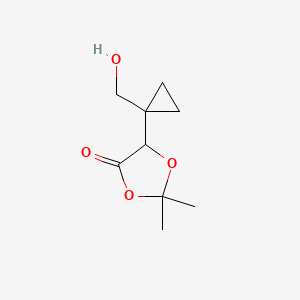
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
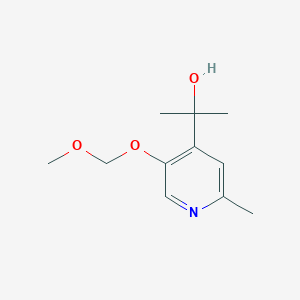
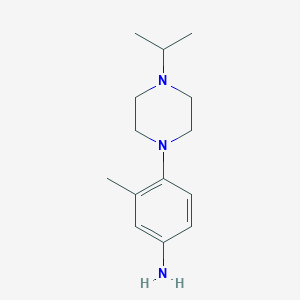
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
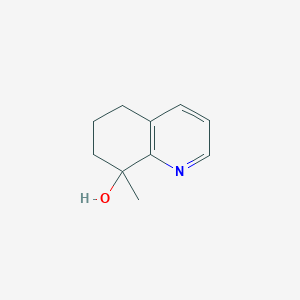
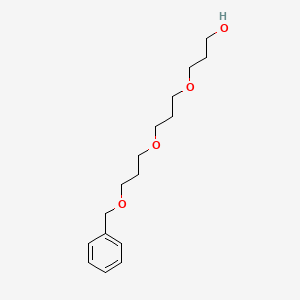
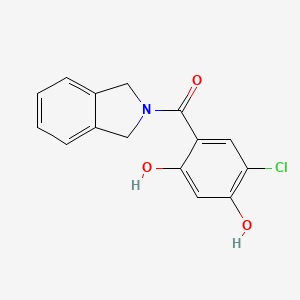
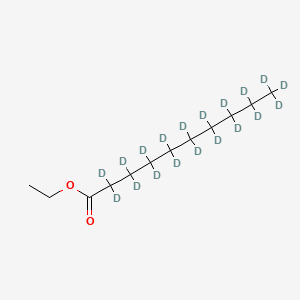
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
